5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
This compound belongs to a class of heterocyclic derivatives combining thiazolo[3,2-b][1,2,4]triazole and piperazine moieties. Its structure features a 2-fluorophenyl-substituted piperazine linked via a phenylmethyl bridge to a hydroxylated thiazolo-triazole core. Such compounds are often explored for CNS activity due to piperazine’s prevalence in neurotransmitter-targeting drugs .
Propiedades
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-3-2-4-8-16)27-13-11-26(12-14-27)18-10-6-5-9-17(18)23/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUODRPCFTKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The molecular formula for this compound is , and it features a thiazolo-triazole core structure which is known for its diverse biological activities. The presence of the fluorophenyl and piperazine substituents contributes to its pharmacological profile.
Molecular Structure
| Component | Description |
|---|---|
| Thiazolo-triazole Core | A bicyclic structure known for various biological activities. |
| Fluorophenyl Group | Enhances lipophilicity and may influence receptor binding. |
| Piperazine Moiety | Commonly associated with psychoactive and therapeutic effects. |
Anticancer Properties
Research has indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. A study focused on various 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones showed promising results against different cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have suggested that derivatives of thiazolo-triazoles can inhibit the growth of certain bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors is a key focus area, as these neurotransmitter systems are crucial in mood regulation .
Case Studies and Research Findings
Several case studies highlight the biological activity of thiazolo-triazole derivatives:
-
Study on Anticancer Activity :
- A series of synthesized thiazolo[3,2-b][1,2,4]triazol-6-ones were evaluated against human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated that specific substitutions at the 5-position significantly enhanced cytotoxicity compared to unsubstituted analogs.
-
Antimicrobial Evaluation :
- Compounds were tested against Gram-positive and Gram-negative bacteria.
- Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential.
-
Neuropharmacological Assessment :
- Animal models were used to assess anxiolytic effects.
- Behavioral tests indicated reduced anxiety-like behavior in treated groups compared to controls.
Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Compound A : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences :
- Piperazine substituent: 3-Chlorophenyl vs. 2-Fluorophenyl.
- Phenyl group: 4-Ethoxy-3-methoxyphenyl vs. unsubstituted phenyl.
- Impact :
- The 3-chlorophenyl group increases lipophilicity (Cl vs.
- The 4-ethoxy-3-methoxyphenyl group introduces bulkier substituents, which may sterically hinder receptor binding compared to the target compound’s simpler phenyl group .
Core Heterocycle Modifications
- Compound B : 2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()
- Key Differences :
- Position 6: Ketone (6-one) vs. hydroxyl (-OH).
- Additional substituents: Chlorophenylsulfonyl and nitrobenzylidene groups.
- Impact :
- The nitrobenzylidene moiety in Compound B introduces strong electron-withdrawing effects, which may alter electronic distribution and receptor affinity .
Fluorophenyl vs. Chlorophenyl Analogues
- Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Key Differences :
- Fluorophenyl groups at multiple positions vs. a single 2-fluorophenyl on piperazine.
- Core structure: Thiazole-pyrazole vs. thiazolo-triazole.
- Impact :
- Multiple fluorophenyl groups in Compound C increase metabolic stability but may reduce conformational flexibility.
- The thiazolo-triazole core in the target compound offers a planar structure conducive to π-π stacking interactions, unlike the non-planar pyrazole-thiazole system .
Pharmacological Potential
- Compound D : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Key Differences :
- Thiadiazole-triazole core vs. thiazolo-triazole.
- Substituents: Methoxyphenyl vs. fluorophenyl-piperazine.
- Impact :
- The target compound’s hydroxyl group and fluorophenyl-piperazine may similarly target fungal enzymes but with enhanced solubility .
Data Tables
Table 1: Physicochemical Properties
*LogP estimated using fragment-based methods.
Research Findings and Implications
- Structural Flexibility : The 2-fluorophenyl group in the target compound allows partial planarity, favoring receptor binding compared to sterically hindered analogues (e.g., Compound A) .
- Hydrogen Bonding : The hydroxyl group at position 6 may confer better solubility and target engagement than ketone-containing derivatives (e.g., Compound B) .
- Pharmacological Niche : While chlorophenyl analogues (e.g., Compound A) show higher lipophilicity, the target compound’s balance of fluorine and hydroxyl groups could optimize CNS penetration without excessive hydrophobicity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
